L-Seryl-L-leucyl-L-alanyl-L-alanine L-Seryl-L-leucyl-L-alanyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 798541-14-7
VCID: VC16807506
InChI: InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1
SMILES:
Molecular Formula: C15H28N4O6
Molecular Weight: 360.41 g/mol

L-Seryl-L-leucyl-L-alanyl-L-alanine

CAS No.: 798541-14-7

Cat. No.: VC16807506

Molecular Formula: C15H28N4O6

Molecular Weight: 360.41 g/mol

* For research use only. Not for human or veterinary use.

L-Seryl-L-leucyl-L-alanyl-L-alanine - 798541-14-7

Specification

CAS No. 798541-14-7
Molecular Formula C15H28N4O6
Molecular Weight 360.41 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C15H28N4O6/c1-7(2)5-11(19-13(22)10(16)6-20)14(23)17-8(3)12(21)18-9(4)15(24)25/h7-11,20H,5-6,16H2,1-4H3,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t8-,9-,10-,11-/m0/s1
Standard InChI Key GFPBWXMLKCZIND-NAKRPEOUSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Canonical SMILES CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Introduction

Structural and Physicochemical Properties

Amino Acid Sequence and Molecular Composition

The tetrapeptide sequence is Ser-Leu-Ala-Ala, with the carboxyl-terminal alanine residue acting as the C-terminal amino acid. This sequence determines its hydrophobicity profile, as leucine contributes significant hydrophobic character, while serine and alanine residues introduce moderate hydrophilicity and flexibility. The molecular formula is derived from the sum of its constituent amino acids:

  • Serine (C₃H₇NO₃): 105.09 g/mol

  • Leucine (C₆H₁₃NO₂): 131.17 g/mol

  • Alanine (C₃H₇NO₂): 89.09 g/mol × 2 = 178.18 g/mol

Total molecular weight: 105.09 + 131.17 + 178.18 = 414.44 g/mol (theoretical calculation).

Spatial Conformation and Stability

The peptide’s secondary structure is influenced by hydrogen bonding between backbone amide groups. Serine’s hydroxyl group may participate in intramolecular interactions, potentially stabilizing β-turns or loops. Leucine’s branched side chain restricts conformational flexibility, favoring extended or helical structures .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The most common approach involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry:

  • Resin attachment: The C-terminal alanine is anchored to a resin (e.g., Wang resin).

  • Deprotection: Fmoc groups are removed using piperidine.

  • Coupling: Activated amino acids (Ser, Leu, Ala) are sequentially added using reagents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).

  • Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA) .

Alternative Approaches

  • Liquid-phase synthesis: Less efficient for short peptides but avoids resin-related limitations.

  • Enzymatic synthesis: Limited by substrate specificity of peptide ligases.

Enzymatic Activity and Biological Function

DipeptideTissue Activity (μmol/min/g tissue)Key Observations
L-Alanyl-glycineLiver: 233, Muscle: 118, Intestine: 110High hydrolysis in metabolically active tissues
L-Leucyl-glycineLiver: 20, Intestine: 137Elevated activity in digestive tissues

Comparative Analysis with Related Peptides

Sequence-Specific Functional Differences

The tetrapeptide’s dual alanine residues distinguish it from tripeptides like L-Leucyl-seryl-alanine, which lack the second alanine. This structural difference may influence:

  • Binding specificity: Additional alanine could enhance interaction with hydrophobic pockets in enzymes.

  • Stability: Reduced susceptibility to proteolytic cleavage compared to shorter peptides.

Structural and Functional Analogues

PeptideCompositionKey Distinction
L-Alanyl-L-leucineAla-LeuAbsence of serine and second alanine
L-Seryl-L-leucyl-L-alanineSer-Leu-AlaSingle alanine; reduced hydrophobicity
L-Alanyl-L-phenylalanyl-L-alanineAla-Phe-AlaAromatic residue (Phe) enhances binding

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